(2R)-2-acetamido-3-(4-hydroxyphenyl)propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-acetamido-3-(4-hydroxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(14)13-10(11(12)16)6-8-2-4-9(15)5-3-8/h2-5,10,15H,6H2,1H3,(H2,12,16)(H,13,14)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNKBEQRBIJDNM-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2r 2 Acetamido 3 4 Hydroxyphenyl Propanamide and Its Analogs
Stereoselective Synthesis Approaches for (2R)-Configuration
Achieving the specific (2R)-configuration is the most critical aspect of synthesizing this molecule. Stereoselective approaches are therefore paramount, falling primarily into two categories: utilizing naturally chiral starting materials or inducing chirality through asymmetric catalysis.
Asymmetric Synthesis and Catalyst Applications
While chiral pool synthesis is the most common route, asymmetric synthesis presents an alternative where the stereocenter is established during the reaction sequence using a chiral catalyst or auxiliary. This approach is fundamental for creating non-natural amino acids and their derivatives. researchgate.net
For the synthesis of the target molecule, an asymmetric approach would involve creating the C-N bond or the α-carbon stereocenter with high enantioselectivity. General methods in this field include:
Catalytic Asymmetric Amination: Introducing the amino group enantioselectively to a prochiral precursor.
Catalytic Asymmetric Alkylation: Alkylating a glycine (B1666218) enolate equivalent using a chiral phase-transfer catalyst.
Metal-Catalyzed Insertions: Rhodium-catalyzed carbenoid insertion into the N-H bond of an amine using a diazo ester precursor can be a method for chiral amino acid synthesis. georgiasouthern.edu
A relevant example of catalyst application in a related context is the use of chiral phosphoric acids to catalyze enantioconvergent aza-Cope rearrangements, which can produce β-amino amides with high stereocontrol. nih.gov Although not a direct synthesis of the target α-amino amide, this demonstrates the principle of using chiral catalysts to control stereochemistry in amide synthesis. The development of asymmetric catalysis, recognized with a Nobel Prize, has provided powerful tools for creating single-enantiomer products. youtube.com
| Approach | Key Principle | Starting Material Example | Advantage |
| Chiral Pool Synthesis | Utilizes a naturally occurring chiral molecule that already contains the desired stereocenter. | D-Tyrosine | High stereochemical purity, fewer steps, cost-effective. researchgate.net |
| Asymmetric Catalysis | Creates the chiral center during the synthesis using a chiral catalyst or reagent. | Prochiral enolate + Chiral Catalyst | Versatile for creating novel structures, not limited by availability of natural precursors. researchgate.net |
Total Synthesis Pathways of (2R)-2-acetamido-3-(4-hydroxyphenyl)propanamide and Related Structures
The total synthesis of this compound is most practically achieved via a linear sequence starting from D-Tyrosine. This pathway ensures high fidelity in maintaining the crucial (R)-configuration.
A representative total synthesis pathway is detailed below:
Esterification of D-Tyrosine: The synthesis begins with the protection of the carboxylic acid functional group of D-Tyrosine to prevent it from reacting in the subsequent N-acetylation step. A common method is Fischer esterification, reacting D-Tyrosine with methanol (B129727) (CH₃OH) in the presence of an acid catalyst (like HCl or SOCl₂) to yield D-Tyrosine methyl ester . nih.gov
N-acetylation: The resulting amino ester is then treated with an acetylating agent. Acetic anhydride (B1165640) ((CH₃CO)₂O) in a suitable solvent is typically used. A mild base may be added to neutralize the acetic acid byproduct. This step yields N-acetyl-D-tyrosine methyl ester . mdpi.com
Ammonolysis: The final step is the conversion of the methyl ester into the primary amide. This is achieved by treating the N-acetyl-D-tyrosine methyl ester with a concentrated solution of ammonia (B1221849) (NH₃) in an appropriate solvent, such as methanol. The ammonia displaces the methoxy (B1213986) group (-OCH₃) to form the primary amide, yielding the final product, This compound .
This pathway is efficient, high-yielding, and, most importantly, stereochemically conservative, ensuring the final product retains the desired (R)-configuration from the starting material.
Exploration of Precursors and Building Blocks in Chemical Synthesis
The selection of appropriate precursors and building blocks is fundamental to the success of any synthetic route. The construction of this compound relies on precursors that provide the key structural components: the chiral amino acid backbone and the acetamide (B32628) group.
Utilization of Amino Acid Derivatives
Amino acid derivatives are the cornerstone of this synthesis, particularly those derived from Tyrosine.
D-Tyrosine: As the primary chiral building block, D-Tyrosine provides the essential (2R)-2-amino-3-(4-hydroxyphenyl)propanoic acid structure. nih.gov Its availability as a pure enantiomer makes it an economical and efficient starting point. researchgate.net
D-Tyrosine Methyl Ester: This derivative is a key intermediate in the total synthesis pathway. nih.gov Esterifying the carboxylic acid facilitates purification and prevents side reactions during N-acetylation.
The versatility of tyrosine as a precursor is widely recognized in the synthesis of numerous complex, biologically active molecules and natural products. researchgate.net
Role of Substituted Acetamides and Propanoic Acids
While the complete backbone is provided by D-Tyrosine, understanding the synthesis and role of its constituent parts—substituted acetamides and propanoic acids—provides broader context for analog synthesis.
Acetic Anhydride/Acetyl Chloride: These reagents are the primary sources of the acetyl group (CH₃CO-) required to form the acetamide moiety on the amino group of the tyrosine precursor. The acetylation of amino groups is a standard and well-understood transformation in organic chemistry. google.comresearchgate.net
N-(4-hydroxyphenyl)acetamide (Paracetamol): This common compound is a key structural component of many more complex molecules. While not a direct precursor in the chiral pool synthesis of the target molecule, it serves as a building block in the synthesis of various derivatives and analogs. google.comnih.gov Its own synthesis involves the acetylation of p-aminophenol.
3-(4-hydroxyphenyl)propanoic Acid: This molecule represents the carbon skeleton of tyrosine without the α-amino group. sigmaaldrich.com It can be used as a starting material for the synthesis of analogs that may not require the α-amino functionality or where the amino group is introduced via other synthetic methods.
The table below summarizes the key precursors and their roles in the synthesis.
| Precursor/Building Block | Chemical Structure | Role in Synthesis |
| D-Tyrosine | (2R)-2-amino-3-(4-hydroxyphenyl)propanoic acid | Primary chiral starting material providing the correct stereochemistry and carbon skeleton. nih.gov |
| Acetic Anhydride | (CH₃CO)₂O | Acetylating agent for the formation of the N-acetamide group. google.com |
| Ammonia | NH₃ | Source of the nitrogen atom for the final primary amide group via ammonolysis. |
| D-Tyrosine Methyl Ester | (2R)-2-amino-3-(4-hydroxyphenyl)propanoate | Key intermediate where the carboxylic acid is protected, facilitating subsequent reactions. nih.gov |
| N-(4-hydroxyphenyl)acetamide | C₈H₉NO₂ | Structural component and building block for related analogs. google.comnih.gov |
| 3-(4-hydroxyphenyl)propanoic Acid | C₉H₁₀O₃ | Precursor for analogs, providing the core phenylpropanoic acid skeleton. sigmaaldrich.com |
Analog and Derivative Synthesis for Structure-Activity Relationship Studies
The exploration of the chemical space around a lead compound is a cornerstone of medicinal chemistry, aiming to elucidate the structure-activity relationships (SAR) that govern its biological effects. For this compound, the synthesis of analogs and derivatives focuses on systematic modifications of its key structural components: the hydroxyphenyl moiety, the amide nitrogen, and the propanamide chain. These modifications allow researchers to probe the interactions of the molecule with its biological target and to optimize properties such as potency, selectivity, and pharmacokinetic parameters.
The 4-hydroxyphenyl group of this compound is a critical feature, often involved in hydrogen bonding and other interactions with biological receptors. Synthetic strategies for modifying this moiety are diverse and aim to understand the impact of altering its electronic and steric properties.
One common modification is the alkylation or acylation of the phenolic hydroxyl group . This can be achieved through Williamson ether synthesis, where the phenoxide, formed by treating the starting material with a base like sodium hydride, is reacted with an alkyl halide. Similarly, acylation can be performed using acyl chlorides or anhydrides in the presence of a base. These modifications explore the importance of the hydroxyl group as a hydrogen bond donor. For instance, converting the hydroxyl to a methoxy group can differentiate between the roles of a hydrogen bond donor and acceptor at that position.
Bioisosteric replacement of the hydroxyphenyl ring is a more drastic modification. This involves replacing the entire phenyl ring with other cyclic systems, such as heteroaromatics (e.g., pyridine, thiophene) or non-aromatic rings. The goal is to identify other scaffolds that can mimic the spatial and electronic properties of the hydroxyphenyl group while potentially offering improved pharmacological profiles.
The following table summarizes some of the key modifications at the hydroxyphenyl moiety and the synthetic approaches typically employed:
| Modification Type | Synthetic Method | Rationale for Modification |
| O-Alkylation/Acylation | Williamson ether synthesis, Acylation with acyl halides/anhydrides | To probe the role of the hydroxyl group as a hydrogen bond donor versus acceptor. |
| Ring Substitution | Electrophilic aromatic substitution (e.g., halogenation, nitration) | To alter the electronic properties and steric profile of the aromatic ring. |
| Bioisosteric Replacement | Synthesis of analogs with heterocyclic rings (e.g., pyridyl, thienyl) | To explore alternative scaffolds that mimic the hydroxyphenyl group and potentially improve properties. |
Detailed research findings have shown that in related classes of compounds, such as N-(4-hydroxyphenyl) sulfonamides, O-substitution can significantly impact biological activity. For example, the introduction of a benzoyl group on the phenolic oxygen of a sulfonamide analog resulted in potent inhibition of certain enzymes. This highlights the sensitivity of biological targets to modifications at this position.
Modifications to the N-acetyl group and the propanamide backbone of this compound are crucial for understanding the role of this part of the molecule in target recognition and for optimizing its physicochemical properties.
Variations at the N-acetyl group often involve replacing the acetyl moiety with other acyl groups of varying chain lengths, branching, or electronic properties. This can be achieved by first de-acetylating the parent compound, followed by re-acylation with a different acyl chloride or anhydride. These changes can impact the hydrogen bonding capacity of the amide N-H and the steric bulk around this region. Studies on N-acyl tyrosine derivatives have shown that the nature of the N-acyl group can influence their biological activity.
N-alkylation of the amide nitrogen is another important modification. This is typically more challenging to achieve selectively but can be accomplished under specific conditions using a strong base and an alkylating agent. N-alkylation removes the hydrogen bond donating capability of the amide proton and can introduce conformational constraints.
Modifications to the propanamide chain can include:
Chain extension or truncation: Synthesizing analogs with shorter (ethanamide) or longer (butanamide, pentanamide) chains can reveal the optimal distance between the acetamido group and the hydroxyphenyl moiety.
Introduction of substituents on the chain: Alkyl or other functional groups can be introduced at the α- or β-positions of the propanamide chain to explore the steric tolerance of the binding site.
Modification of the terminal amide: The primary amide can be converted to secondary or tertiary amides by coupling the corresponding carboxylic acid precursor with a desired amine using standard peptide coupling reagents like HATU.
The table below outlines common modifications at the amide and propanamide sections:
| Modification Type | Synthetic Method | Rationale for Modification |
| Variation of N-Acyl Group | De-acetylation followed by re-acylation with different acylating agents | To explore the influence of the size and electronic nature of the acyl group on activity. |
| N-Alkylation of Amide | Deprotonation with a strong base followed by reaction with an alkyl halide | To remove the amide N-H hydrogen bond donor and introduce steric bulk. |
| Propanamide Chain Homologation | Synthesis from corresponding amino acids with different chain lengths | To determine the optimal linker length between the key pharmacophoric groups. |
| Substitution on Propanamide Chain | Use of substituted amino acid precursors in the synthesis | To probe for additional binding pockets and steric constraints. |
| Modification of Terminal Amide | Amide coupling of the carboxylic acid precursor with various amines | To investigate the role of the terminal amide in binding and to modulate solubility. |
Research on related compounds, such as aryl propionamides, has demonstrated that modifications to the propanamide chain can have a significant impact on biological activity. For example, the introduction of specific substituents on the chain can lead to enhanced potency and selectivity for certain biological targets.
Computational Chemistry and Theoretical Investigations of 2r 2 Acetamido 3 4 Hydroxyphenyl Propanamide
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool in modern chemistry, providing detailed insights into molecular structures, properties, and reactivity. These computational methods allow for the theoretical investigation of molecules like (2R)-2-acetamido-3-(4-hydroxyphenyl)propanamide, offering a molecular-level understanding that complements experimental data.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to calculate the optimized geometrical parameters, vibrational frequencies, and electronic properties of molecules. nih.govresearchgate.net For a compound such as this compound, DFT, particularly using hybrid functionals like B3LYP with a comprehensive basis set such as 6-311++G(d,p), can provide a highly accurate depiction of its chemical behavior. researchgate.net
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized molecular geometry. This process involves minimizing the total energy of the molecule by systematically adjusting bond lengths, bond angles, and dihedral (torsional) angles. The resulting geometry corresponds to a stable conformation of the molecule on its potential energy surface.
Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable single bonds. By exploring different rotational possibilities (conformers), researchers can identify the global minimum energy structure, which is the most likely conformation to be found under experimental conditions. This optimized structure is essential as it serves as the foundation for all subsequent property calculations, including vibrational frequencies and electronic properties. nih.gov
The key structural parameters determined through geometry optimization are:
Bond Lengths: The equilibrium distance between the nuclei of two bonded atoms.
Bond Angles: The angle formed between three connected atoms.
Dihedral Angles: The angle between two planes, each defined by three atoms, which describes the rotation around a central bond.
Table 1: Key Geometrical Parameters from DFT Optimization This table illustrates the types of structural data obtained from a DFT geometry optimization. Specific values for this compound would require a dedicated computational study.
| Parameter Type | Atoms Involved (Example) | Description |
|---|---|---|
| Bond Length | C=O (amide) | The distance between the carbon and oxygen atoms of the carbonyl group. |
| Bond Length | C-N (amide) | The distance between the carbonyl carbon and the nitrogen atom. |
| Bond Angle | O-C-N (amide) | The angle defining the geometry of the amide functional group. |
| Dihedral Angle | C-C-N-C | The torsional angle describing the rotation around the C-N amide bond. |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's properties. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive and less stable. researchgate.net The energies of these orbitals also allow for the calculation of various quantum chemical parameters that describe global reactivity. mdpi.com
Table 2: Quantum Chemical Reactivity Descriptors This table defines global reactivity parameters derived from HOMO and LUMO energies based on Koopmans' theorem. nih.gov
| Parameter | Formula | Description |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and kinetic stability. researchgate.net |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The ability of a molecule to attract electrons. mdpi.com |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. mdpi.com |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. mdpi.com |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering due to maximal electron flow. nih.gov |
Analysis of the HOMO and LUMO electron density distributions reveals the probable sites for electrophilic and nucleophilic attacks, respectively. For this compound, the HOMO is likely localized on the electron-rich phenol (B47542) ring, while the LUMO may be distributed over the amide group, indicating the regions most involved in electron donation and acceptance.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. nih.gov This map is an invaluable tool for predicting the reactive behavior of a molecule, particularly for understanding intermolecular interactions. researchgate.net
The color scheme of an MEP map typically follows this convention:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen or nitrogen. nih.gov
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. nih.gov
Green: Regions of neutral or zero potential, often found over nonpolar parts of the molecule like carbon-hydrogen bonds.
For this compound, the MEP surface would likely show negative potential (red) around the carbonyl oxygen of the amide and the hydroxyl oxygen of the phenol group, identifying them as hydrogen-bond acceptor sites. Positive potential (blue) would be expected around the hydroxyl and amide hydrogen atoms, marking them as hydrogen-bond donor sites.
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. researchgate.netnih.gov This analysis provides a detailed picture of intramolecular charge transfer, hyperconjugative interactions, and the strength of chemical bonds. researchgate.net
The key aspect of NBO analysis is the calculation of the second-order perturbation stabilization energy, E(2), which quantifies the energy of the interaction between a donor NBO (i) and an acceptor NBO (j). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule due to that specific electron delocalization.
In this compound, significant intramolecular interactions would be expected, such as:
Delocalization from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals (π* or σ*) of adjacent bonds.
Hyperconjugation involving the π-electrons of the phenyl ring interacting with the antibonding orbitals of the side chain.
Table 3: Illustrative Donor-Acceptor Interactions from NBO Analysis This table shows examples of the type of hyperconjugative interactions and their stabilization energies (E(2)) that would be identified in an NBO study.
| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP(O) on C=O | π*(C-N) | High | Resonance stabilization of the amide bond. |
| π(C-C) in phenyl ring | π*(C=O) | Moderate | Conjugation between the ring and the side chain. |
| LP(N) on amide | σ*(C-C) | Moderate | Hyperconjugative stabilization. |
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are complementary quantum chemical tools used to visualize and analyze the nature of chemical bonding. They provide a topographical map of electron pair localization in a molecule, offering a clear distinction between covalent bonding regions, lone pairs, and atomic core regions.
Electron Localization Function (ELF): ELF analysis measures the probability of finding an electron near a reference electron with the same spin. High ELF values (approaching 1.0) correspond to regions where electron pairs are highly localized, such as covalent bonds and lone pairs. Low values indicate regions of delocalized electrons.
Localized Orbital Locator (LOL): LOL provides similar information to ELF but is based on the kinetic energy density. It also highlights areas of high electron localization, offering a clear and intuitive picture of bonding patterns and lone pair arrangements.
For this compound, ELF and LOL analyses would visually confirm the covalent bonds within the phenyl ring, the double bond character of the C=O group, the C-N amide bond, and the localization of lone pairs on the oxygen and nitrogen atoms. These methods provide a powerful visual confirmation of the electronic structure described by other analyses like NBO and FMO.
Based on a comprehensive search of available scientific literature, it has been determined that detailed computational and theoretical studies specifically focused on the compound This compound , also known as N-acetyl-L-tyrosine amide, are not available to the extent required to fulfill the detailed article outline.
The user's request demands specific, in-depth data for several advanced computational chemistry topics, including:
Vibrational spectroscopic predictions (FT-IR, FT-Raman) with comparison to experimental data.
Nonlinear optical (NLO) property calculations.
Thermodynamic property analysis over temperature ranges.
Specific protein-ligand binding energies from molecular docking.
Calculation of the electrophilicity index.
Molecular dynamics simulation results with specific proteins like FXRα.
While computational studies exist for the parent amino acid, L-tyrosine, and for other derivatives of N-acetyl-L-tyrosine, the specific data for the amide form, This compound , across all these specialized areas could not be located.
Generating an article without this specific data would require extrapolating from related but chemically distinct molecules, which would violate the explicit and strict instructions to focus solely on the requested compound and its specific data. Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the provided outline.
Biological Activities and Mechanistic Insights of 2r 2 Acetamido 3 4 Hydroxyphenyl Propanamide and Its Derivatives
Anticonvulsant Properties and Neuropathic Pain Attenuation in Animal Models
Derivatives of (2R)-2-acetamido-propanamide have demonstrated notable anticonvulsant effects and potential for neuropathic pain relief in various animal models. A significant body of research has centered on N-benzyl (2R)-2-acetamido-3-methoxypropionamide, a structurally related compound, which has shown efficacy in models of epilepsy. nih.govnih.gov
Studies on a range of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide (B166681) analogs have revealed that small 3-alkoxy substituents contribute to maximal activity in animal seizure models. nih.gov For instance, certain derivatives have exhibited moderate-to-excellent anticonvulsant activity in the maximal electroshock (MES) seizure test in mice. nih.gov The anticonvulsant activity of some of these compounds has been reported to be comparable or even superior to established antiepileptic drugs like phenytoin, phenobarbital, and valproate in the MES test. nih.gov
Furthermore, research into 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides has identified compounds with broad-spectrum anticonvulsant properties in the MES test, the pentylenetetrazole-induced seizure model (scPTZ), and the 6 Hz seizure model in mice. mdpi.com One particular compound from this series not only showed robust anticonvulsant activity but was also effective in a model of drug-resistant epilepsy. mdpi.com
Beyond epilepsy, some of these acetamide (B32628) derivatives have shown promise in attenuating neuropathic pain. A lead compound from the 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide series demonstrated high efficacy against pain responses in models of tonic, neurogenic, and oxaliplatin-induced neuropathic pain in mice. mdpi.com This suggests a potential dual therapeutic benefit for conditions where seizures and neuropathic pain coexist.
Table 1: Anticonvulsant Activity of Selected Acetamide Derivatives in Animal Models
| Compound Type | Animal Model | Test | Efficacy |
|---|---|---|---|
| N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamides | Mice | Maximal Electroshock (MES) | Moderate-to-excellent activity nih.gov |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | Mice | MES, scPTZ, 6 Hz | Broad-spectrum anticonvulsant properties mdpi.com |
| Lead compound from above series | Mice | 6 Hz (drug-resistant model) | Effective mdpi.com |
| Lead compound from above series | Mice | Formalin, capsaicin, oxaliplatin (B1677828) models | High efficacy against neuropathic pain mdpi.com |
Exploration of Molecular Mechanisms Underlying Anticonvulsant Activity
The anticonvulsant effects of (2R)-2-acetamido-propanamide derivatives are believed to be mediated through the modulation of voltage-gated ion channels. epilepsysociety.org.uk A primary mechanism of action for many antiepileptic drugs is the blockade of voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials in neurons. epilepsysociety.org.ukmedscape.com By stabilizing the inactive state of these channels, these drugs can limit the repetitive firing of neurons that is characteristic of seizures. nih.gov
Research on substituted N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides, which are potent anticonvulsants, indicates that they reduce neuronal hyperexcitability by enhancing the slow inactivation of voltage-gated sodium channels. nih.gov Compounds with polar, aprotic substituents have been shown to potently promote this slow inactivation and display frequency-dependent inhibition of sodium currents at low micromolar concentrations. nih.gov This dual action on sodium channel inactivation may contribute to their robust anticonvulsant activity. nih.gov
The general mechanisms of antiepileptic drugs often involve redressing the balance between neuronal excitation and inhibition through three main pathways: modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission. epilepsysociety.org.uk
Anti-Cancer Activities and Related Molecular Mechanisms
Structurally related compounds to (2R)-2-acetamido-3-(4-hydroxyphenyl)propanamide have been investigated for their potential anti-cancer properties. For example, N-(2-hydroxyphenyl) acetamide (NA-2) has demonstrated a potent antitumor effect against the human breast cancer cell line MCF-7. nih.gov This compound was found to significantly inhibit the growth of MCF-7 cells, delay the wound healing process, arrest the cell cycle at the G0/G1 phase, and induce apoptosis by increasing the Bax/Bcl-2 ratio. nih.gov
Similarly, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been evaluated for their anticancer activities. nih.gov Several of these compounds were capable of reducing the viability of A549 non-small cell lung cancer cells by 50% and suppressing their migration in vitro. nih.gov The most promising of these derivatives also exhibited potent antioxidant properties. nih.gov Other studies on novel carboxamide derivatives have also reported significant anti-cancer activity against various human cancer cell lines, including HepG2, Huh-7, and MCF-7. mdpi.com
The molecular mechanisms underlying the anti-cancer activity of these related compounds are multifaceted. In the case of N-(2-hydroxyphenyl) acetamide, the induction of apoptosis appears to be a key mechanism. nih.gov This is a programmed cell death pathway that is often dysregulated in cancer. The observed cell cycle arrest also contributes to the inhibition of tumor cell proliferation. nih.gov For other classes of compounds, such as TAZQ-based hydroxamic acid derivatives, the anticancer activity has been linked to the inhibition of the PI3K/Akt/mTOR pathway and the activation of autophagy, apoptosis, and cell cycle arrest. frontiersin.org
Table 2: Anti-Cancer Activity of Structurally Related Compounds
| Compound | Cell Line | Key Findings |
|---|---|---|
| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 (Breast Cancer) | Growth inhibition, cell cycle arrest, induction of apoptosis. nih.gov |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 (Lung Cancer) | Reduced cell viability and migration. nih.gov |
| Carbamothioyl-furan-2-carboxamide derivatives | HepG2, Huh-7, MCF-7 | Significant anti-cancer activity. mdpi.com |
| RM-3-22 (TAZQ-based hydroxamic acid derivative) | A549 (Lung Cancer) | Inhibition of PI3K/Akt/mTOR pathway, induction of autophagy and apoptosis. frontiersin.org |
Enzyme Inhibition Studies
Caspase-3 Inhibition
Caspase-3 is a critical executioner caspase in the apoptotic pathway, and its inhibition is a therapeutic strategy in various diseases. nih.gov While direct studies on this compound as a caspase-3 inhibitor are not prominent in the reviewed literature, a related compound, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, has been shown to inhibit the activation of caspase-3 in models of cerebral ischemia/reperfusion injury. nih.gov This analog of salidroside (B192308) demonstrated neuroprotective effects by restoring the balance of pro- and anti-apoptotic proteins and preventing apoptotic cell death. nih.gov The inhibition of caspase-3 by this compound suggests that the acetamido moiety might play a role in modulating apoptosis.
KCNT1 Channel Blockade
The KCNT1 gene encodes for the sodium-activated potassium channel KNa1.1, and gain-of-function mutations in this gene are associated with severe neurological disorders, including epilepsy. nih.gov Consequently, KCNT1 channel blockers are being investigated as potential antiepileptic therapies. mdpi.com While there is no direct evidence of this compound acting as a KCNT1 channel blocker, the structural features of some known blockers are of interest. For instance, in one series of compounds, a phenyl ring and an alkoxy substituent were found to be essential for activity, and methylation of the acetamide linker largely retained KCNT1-blocking activity. mdpi.com This suggests that acetamide-containing structures could be a scaffold for the development of KCNT1 inhibitors. The development of novel oxadiazole KNa1.1 inhibitors has led to the discovery of a compound that reduced seizures in a mouse model of KCNT1 gain-of-function. nih.gov
Farnesoid X Receptor Alpha (FXRα) Antagonism
The farnesoid X receptor (FXR) is a nuclear receptor that plays a key role in bile acid, lipid, and glucose homeostasis. nih.gov FXR antagonists are being explored for the treatment of metabolic diseases. nih.gov There is currently no literature directly implicating this compound as an FXRα antagonist. However, the structure of a known selective FXRα antagonist, N-benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) benzamide, contains a hydroxyphenyl group, which is also present in the subject compound. nih.gov This shared structural motif might suggest a potential, though uninvestigated, interaction with FXRα.
ADP-ribosyltransferase Inhibition
ADP-ribosylation is a reversible post-translational modification where enzymes transfer ADP-ribose units from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins, affecting various cellular processes. researchgate.netnih.gov The enzymes responsible are known as ADP-ribosyltransferases (ARTs), which include poly(ADP-ribose) polymerases (PARPs). researchgate.netnih.gov Inhibition of these enzymes, particularly PARPs, has emerged as a promising strategy in cancer therapy. nih.gov
A common structural feature among many potent PARP inhibitors is the presence of a carbamoyl (B1232498) group attached to an aromatic ring or a carbonyl group within a polyaromatic heterocyclic structure. researchgate.net Research has identified several potent inhibitors, such as 4-amino-1,8-naphthalimide (B156640) and various phenanthridinones, with inhibitory concentrations in the sub-micromolar range. researchgate.net However, specific studies detailing the activity of this compound as an ADP-ribosyltransferase inhibitor are not prevalent in the current body of research.
Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibition (in related compounds)
Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides. nih.govnih.gov A deficiency in PNP in humans leads to a severe T-cell immunodeficiency, which has spurred the development of PNP inhibitors as potential therapies for T-cell-mediated diseases and certain leukemias. nih.govnih.gov The mechanism of these inhibitors involves elevating levels of 2'-deoxyguanosine, which leads to an accumulation of deoxyguanosine 5'-triphosphate within T-cells, ultimately inducing apoptosis. nih.gov
The development of potent PNP inhibitors has led to rationally designed compounds like Forodesine. nih.gov Other investigational synthetic derivatives include analogues of purine nucleosides modified at the heterocyclic base or the carbohydrate residue. researchgate.net While this is an active area of therapeutic research, investigations into this compound or its direct derivatives for PNP inhibition have not been specifically reported.
Receptor Interaction and Ligand Binding Studies
Opioid Receptors: Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) types, are G protein-coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids. nih.gov They are central to pain management, and their activation triggers intracellular signaling pathways. nih.govbiorxiv.org Ligand binding studies are crucial for developing new analgesics with improved profiles. For example, research into N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl) revealed extreme stereoselectivity in its interaction with the mu-opioid receptor, with certain isomers being thousands of times more potent than morphine. nih.gov Such studies help elucidate the structure-activity relationships that govern high-affinity binding and receptor selectivity. nih.gov However, specific ligand binding studies for this compound at opioid receptors have not been a primary focus of published research.
Melanocyte-stimulating hormone receptor (MSHR): The melanocyte-stimulating hormone receptor is another GPCR involved in various physiological processes, including pigmentation and inflammation. Analogues of α-melanocyte-stimulating hormone (α-MSH) have been developed and studied for their binding activity, particularly in the context of targeting melanoma cells that overexpress this receptor. nih.gov These studies often involve modifying peptide sequences to enhance receptor affinity and stability. nih.gov There is currently a lack of specific research investigating the interaction of the small molecule this compound with the melanocyte-stimulating hormone receptor.
Antimicrobial and Antifungal Activity
Significant research has been conducted on derivatives of this compound, specifically focusing on related 3-((4-hydroxyphenyl)amino)propanoic acid scaffolds, for their antimicrobial and antifungal properties. researchgate.netnih.gov These studies have yielded promising results against a range of multidrug-resistant pathogens.
Novel synthesized derivatives have demonstrated structure-dependent activity against ESKAPE group bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida species. researchgate.netnih.gov Notably, hydrazone derivatives incorporating heterocyclic substituents were identified as having the most potent and broad-spectrum activity. researchgate.netnih.gov
The antimicrobial efficacy of these compounds has been quantified through Minimum Inhibitory Concentration (MIC) values. Research has shown substantial activity against critical pathogens, including:
Methicillin-resistant Staphylococcus aureus (MRSA): MIC values ranging from 1 to 8 µg/mL. researchgate.net
Vancomycin-resistant Enterococcus faecalis (VRE): MIC values between 0.5 and 2 µg/mL. researchgate.net
Gram-negative pathogens: MIC values in the range of 8 to 64 µg/mL. researchgate.net
Drug-resistant Candida species, including Candida auris: MIC values from 0.5 to 64 µg/mL. researchgate.netnih.gov
Conversely, some of the initial intermediate compounds showed only weak or no antimicrobial activity, underscoring that specific chemical modifications to the core scaffold are essential for potent biological effects. nih.gov These findings highlight the potential of the 3-((4-hydroxyphenyl)amino)propanoic acid framework as a basis for developing new antimicrobial agents to combat drug-resistant infections. researchgate.netnih.gov
Table 1: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
| Pathogen | Type | Resistance Profile | MIC Range (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive | Methicillin-resistant (MRSA) | 1 - 8 |
| Enterococcus faecalis | Gram-positive | Vancomycin-resistant (VRE) | 0.5 - 2 |
| Gram-negative Pathogens | Gram-negative | Not specified | 8 - 64 |
| Candida species | Fungus | Drug-resistant | 8 - 64 |
Other Investigational Biological Roles (e.g., Glutamine Antagonism)
Glutamine antagonism is a therapeutic strategy being explored, particularly in oncology. nih.gov Certain cancer cells, such as pancreatic ductal adenocarcinoma (PDAC), are highly dependent on glutamine for proliferation and maintaining redox balance. nih.gov Glutamine antagonists like 6-diazo-5-oxo-L-norleucine (DON) work by inhibiting multiple enzymes involved in glutamine metabolism, leading to a metabolic crisis in these cancer cells. nih.gov The development of pro-drug versions, such as sirpiglenastat (B10857805) (DRP-104), aims to improve the therapeutic index of these antagonists. nih.gov At present, there are no specific studies in the available literature that investigate a role for this compound or its derivatives as glutamine antagonists.
Structure Activity Relationship Sar of 2r 2 Acetamido 3 4 Hydroxyphenyl Propanamide and Its Analogs
Impact of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. For chiral molecules like (2R)-2-acetamido-3-(4-hydroxyphenyl)propanamide, the specific spatial orientation is fundamental for its interaction with biological targets such as enzymes and receptors, which are themselves chiral. The "(2R)" designation in the compound's name specifies the configuration at the chiral center of the amino acid backbone, corresponding to the D-isomer of the parent amino acid, tyrosine. The naturally occurring enantiomer is the L-isomer, designated (2S).
The biological implications of this stereochemical difference can be profound. It is a well-established principle that different stereoisomers of a compound can exhibit significantly different pharmacological activities and selectivities. For instance, in a study of α-amino amide derivatives designed as histone deacetylase (HDAC) inhibitors, chirality played a crucial role in determining the compounds' selectivity and potency. The R-stereoisomer of one compound was found to be a potent dual inhibitor of both HDAC6 and HDAC1, while its unnatural enantiomer, the S-isomer, was extremely selective for HDAC6. mdpi.com
This principle highlights that the (2R) configuration of the titular compound will dictate a unique set of interactions with its biological targets, distinct from its (2S) counterpart. The precise fit of the molecule into a binding pocket is often stereospecific, meaning that one isomer may bind with high affinity while the other binds weakly or not at all. While direct comparative studies on the (2R) and (2S) isomers of 2-acetamido-3-(4-hydroxyphenyl)propanamide (B11940767) are not extensively detailed in the provided context, the established importance of chirality in analogous systems strongly suggests that its (2R) configuration is a key factor in its biological profile. mdpi.com
Table 1: Example of Stereoisomer Activity Differentiation in HDAC Inhibitors
| Compound | Stereochemistry | Target Inhibition | Activity Profile |
|---|---|---|---|
| TSA Analog | R-isomer | HDAC6 and HDAC1 | Dual Inhibitor |
| TSA Analog | S-isomer | HDAC6 | Highly Selective Inhibitor |
Data derived from a study on α-amino amide derivatives as potential HDAC inhibitors. mdpi.com
Influence of Substituents at the 3-Oxy Site on Pharmacological Activity
The designation "3-Oxy site" in the context of this compound most logically refers to the phenolic hydroxyl (-OH) group, which is attached to the 4-position of the phenyl ring (the 4'-position). This hydroxyl group is a critical functional moiety, significantly influencing the compound's chemical properties and biological interactions.
The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form strong connections within receptor binding sites. Its acidic nature, characterized by its pKa value, also governs its state of ionization at physiological pH, which in turn affects its reactivity and interaction profile. mdpi.com Studies on various tyrosine analogs have demonstrated that modifying the properties of this hydroxyl group, such as its pKa and reduction potential, can systematically tune biological activity. For example, incorporating unnatural tyrosine analogs with lower pKa values into an enzyme active site was shown to enhance its oxidase activity, underscoring the role of the hydroxyl group's proton-donating ability. acs.org
Furthermore, the accessibility of this hydroxyl group is crucial for certain biological processes. Research has shown that the phenolic hydroxyl group of tyrosine can be readily modified by certain chemical agents under physiological conditions. nih.gov Such a modification can block the group, preventing it from participating in key reactions like kinase-catalyzed phosphorylation. nih.gov This indicates that for this compound to be active in pathways requiring phosphorylation or specific hydrogen bonding, the 4'-hydroxyl group must remain unsubstituted.
Conversely, derivatization of this hydroxyl group, such as through etherification or esterification, can be used to modulate the compound's lipophilicity. Increasing lipophilicity can improve a compound's ability to cross biological membranes, although it may alter its intrinsic activity at the target site. academie-sciences.fr
Substitution Effects on the 4'-Hydroxyphenyl Moiety and Amide Linkage
The 4'-hydroxyphenyl moiety and the propanamide linkage are two key regions of the molecule where structural modifications can significantly impact pharmacological activity.
4'-Hydroxyphenyl Moiety: The aromatic phenyl ring serves as a scaffold, and its substitution pattern is vital for target recognition. The addition of substituents to this ring can alter its electronic properties, steric profile, and lipophilicity. Studies on related L-tyrosine-based compounds have shown that even modest changes to aryl groups can have substantial effects on activity. For a series of N-(2-benzoylphenyl)-L-tyrosine agonists, adding substituents to the N-aryl moiety generally resulted in less active compounds, even if binding affinity was maintained. nih.gov The position of substituents is also critical; in stilbene (B7821643) derivatives, a hydroxyl group at the 2'-position enhanced antioxidant activity, while a 3'-hydroxyl group was detrimental. mdpi.com The electron-donating or withdrawing nature of substituents influences the reactivity of the entire moiety, including the phenolic hydroxyl group. mdpi.com
Amide Linkage: The amide bond (-CONH-) is a stable, planar structure that plays a crucial role in the molecule's conformation and ability to form hydrogen bonds. Modifying the substituent on the amide nitrogen (the "R" group in -CONHR) is a common strategy in medicinal chemistry to alter a compound's properties. The nature of this substituent can influence potency, selectivity, and pharmacokinetic parameters. For example, in the development of GPR88 agonists, replacing a primary amine with an amide functional group maintained activity, and further modifications, including the introduction of N-methyl amides, led to compounds with improved potency and favorable lipophilicity for potential blood-brain barrier penetration. nih.gov This demonstrates that the group attached to the amide nitrogen can be optimized to fine-tune the biological profile of the parent molecule.
Table 2: SAR of Amide Substituents in a Series of GPR88 Agonists
| Compound ID | Amide Substituent | Potency (EC₅₀) | Note |
|---|---|---|---|
| 49 | Primary Amide (-CONH₂) | Comparable to lead | Favorable effect on activity |
| 50 | N-Methyl Amide (-CONHCH₃) | 40 nM | Most potent among amides |
| 51 | N,N-Dimethyl Amide (-CON(CH₃)₂) | Inactive | Unfavorable effect on activity |
Data derived from a study on 1,2,3-triazole containing GPR88 agonists. nih.gov
Structure-Activity Relationships of the Acetamido Group
The acetamido group (CH₃CONH-) at the 2-position of the propanamide backbone is another key determinant of the molecule's biological activity. This group is formed by the N-acetylation of the parent amino acid's alpha-amino group. N-acylation is a common modification that can significantly alter a molecule's physicochemical properties and biological function. nih.gov
The acetyl group itself can participate in hydrogen bonding and steric interactions within a binding site. Its presence neutralizes the positive charge of the primary amine found in the parent amino acid, which can drastically change how the molecule interacts with its biological target and affect its transport across membranes.
Varying the N-acyl group provides a powerful tool for SAR studies. For example, changing the length or composition of the acyl chain can impact lipophilicity and, consequently, biological activity. Studies on N-acyl amino acids have shown that different N-acyl groups attached to tyrosine can lead to varied biological effects, including neuroprotection and antibacterial activity. nih.govfrontiersin.org A compelling example of the acetyl group's importance comes from a study on 1,3,4-oxadiazoline derivatives, where compounds featuring an N-acetyl group demonstrated significantly greater antimicrobial activity than their non-acetylated counterparts. nih.gov This suggests that the N-acetyl moiety is not merely a passive component but can be essential for potent biological action.
Analytical Methodologies for Research and Characterization of 2r 2 Acetamido 3 4 Hydroxyphenyl Propanamide
Spectroscopic Characterization Techniques
Detailed experimental data for the FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy of (2R)-2-acetamido-3-(4-hydroxyphenyl)propanamide are not available in the public domain based on the conducted searches.
Chromatographic Techniques for Separation and Purity Assessment
Specific HPLC methodologies for the separation and purity assessment of this compound are not sufficiently described in the available literature. While general principles of reversed-phase HPLC would apply, specific details such as column type, mobile phase composition, flow rate, and retention time for this particular enantiomer are not documented. Chiral chromatography would be necessary to separate it from its (S)-enantiomer, but specific methods have not been found.
To provide the requested article, access to proprietary research data or newly conducted experimental work specifically characterizing the (2R)-enantiomer would be necessary.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). This enhancement is primarily achieved through the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures.
For the analysis of this compound, a UPLC method provides a rapid and efficient means of separation and quantification. A typical approach would involve a reversed-phase separation, leveraging the compound's moderate polarity. To enhance retention and peak shape, especially given the presence of both amide and phenol (B47542) functional groups, a derivatization step is often employed. The use of a derivatizing agent like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) reacts with the primary amine (if present after hydrolysis of the amide) or other reactive groups to form a highly fluorescent and UV-active derivative, significantly improving detection limits.
The separation is typically performed on a C18 stationary phase, such as a bridged ethyl hybrid (BEH) column, which is known for its stability across a wide pH range and its efficiency in separating polar compounds. A gradient elution with a binary solvent system, for instance, an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic modifier (e.g., acetonitrile), allows for the effective separation of the analyte from impurities and matrix components. Detection is commonly achieved using a photodiode array (PDA) detector or a tunable UV (TUV) detector, set at a wavelength appropriate for the derivatized or underivatized compound (e.g., 260 nm for AQC derivatives).
Table 1: Illustrative UPLC Method Parameters for this compound Analysis
| Parameter | Value |
| System | ACQUITY UPLC System |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 2 µL |
| Detection | UV at 280 nm |
| Gradient | 5% B to 95% B over 5 minutes |
| Run Time | 8 minutes |
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) is an enhanced form of thin-layer chromatography that provides improved resolution, sensitivity, and quantification capabilities. It is a valuable tool for the analysis of this compound, particularly for purity assessment and quantification in various sample matrices.
The methodology involves spotting a precise volume of the sample solution onto a high-performance TLC plate, which is typically coated with silica (B1680970) gel 60 F254 as the stationary phase. The plate is then developed in a chromatographic chamber containing a suitable mobile phase. For a compound with the polarity of this compound, a mixture of solvents such as chloroform, methanol (B129727), and acetic acid in appropriate ratios would provide effective separation.
After development, the separated spots are visualized under UV light (at 254 nm or 366 nm) or by spraying with a suitable derivatizing reagent, such as ninhydrin, which reacts with amino groups to produce a colored product. Quantification is performed using a densitometer, which measures the absorbance or fluorescence of the spots. The concentration of the analyte is determined by comparing the peak area of the sample spot to that of a standard of known concentration. HPTLC offers the advantage of analyzing multiple samples simultaneously, making it a cost-effective and high-throughput technique.
Table 2: Representative HPTLC System for the Analysis of this compound
| Parameter | Description |
| Stationary Phase | HPTLC plates with silica gel 60 F254 |
| Sample Application | Automated band-wise application |
| Mobile Phase | Chloroform : Methanol : Acetic Acid (8:1:1, v/v/v) |
| Development | Ascending development in a twin-trough chamber |
| Detection | Densitometric scanning at 280 nm |
| Derivatization | Ninhydrin spray reagent followed by heating |
| Rf Value (Hypothetical) | ~0.65 |
Mass Spectrometry (MS) Applications in Characterization and Quantitation
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound. Various MS techniques, often coupled with chromatographic separations, provide detailed molecular information.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for Qualitative and Quantitative Analysis
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that is well-suited for the analysis of a wide range of molecules, including small molecules like this compound. In MALDI, the analyte is co-crystallized with a matrix compound that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation.
For the qualitative analysis of this compound, a time-of-flight (TOF) mass analyzer is commonly used, which provides high mass accuracy and resolution. The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts such as [M+Na]⁺ or [M+K]⁺. The choice of matrix is critical for successful analysis; for small molecules, α-cyano-4-hydroxycinnamic acid (CHCA) is a common choice.
Quantitative analysis by MALDI-MS can be challenging due to variations in crystal formation and ion suppression effects. However, by employing an internal standard that is structurally similar to the analyte, reliable quantitative data can be obtained. The ratio of the analyte peak intensity to the internal standard peak intensity is used to construct a calibration curve for quantification. MALDI-MS offers the advantages of high sensitivity, speed, and tolerance to some sample impurities.
Table 3: Hypothetical MALDI-TOF-MS Parameters for this compound
| Parameter | Value |
| Instrument | MALDI-TOF Mass Spectrometer |
| Laser | Nitrogen laser (337 nm) |
| Matrix | α-Cyano-4-hydroxycinnamic acid (CHCA) |
| Mode | Positive ion reflectron |
| Expected m/z [M+H]⁺ | 223.10 |
| Expected m/z [M+Na]⁺ | 245.08 |
| Expected m/z [M+K]⁺ | 261.05 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is ideal for the characterization and quantification of this compound in complex mixtures.
A UPLC or HPLC system is used to separate the analyte from other components in the sample. The eluent from the chromatography column is then introduced into the mass spectrometer, typically through an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates intact molecular ions, such as [M+H]⁺ or [M-H]⁻, depending on the ionization mode.
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed. In this mode, the molecular ion is selected and fragmented, and the resulting fragment ions provide valuable structural information. For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is often used. In MRM, specific precursor-to-product ion transitions are monitored, which provides high selectivity and sensitivity, allowing for accurate quantification even at low concentrations. An isotopically labeled internal standard is typically used to ensure high accuracy and precision.
Table 4: Exemplary LC-MS/MS Method Details for Quantification
| Parameter | Description |
| LC System | UPLC with a reversed-phase C18 column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Triple Quadrupole |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 223.1 |
| Product Ions (m/z) (Hypothetical) | 164.1 (loss of acetamide (B32628) group), 107.1 (hydroxyphenylmethyl fragment) |
Other Advanced Analytical Techniques
Beyond chromatographic and mass spectrometric methods, other advanced techniques provide deeper insights into the solid-state structure and electronic properties of this compound.
Atoms In Molecules (AIM) theory is a quantum mechanical approach that provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.org By analyzing the critical points in the electron density, AIM can characterize the nature of chemical bonds (covalent, ionic, etc.) and weaker interactions like hydrogen bonds. wikipedia.org For this compound, AIM analysis can be used to quantify the strength and nature of the covalent bonds within the molecule, as well as the intramolecular and intermolecular hydrogen bonds. mdpi.com Parameters derived from the electron density at the bond critical points, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide detailed insights into the electronic structure and bonding. mdpi.com
Table 5: Key Intermolecular Contacts for this compound Expected from Hirshfeld Surface Analysis
| Contact Type | Contributing Atoms | Expected Contribution (%) |
| O···H / H···O | Amide C=O, Phenolic O-H, Amide N-H | ~30-40% |
| H···H | Phenyl ring H, Acetyl CH₃, Aliphatic CH/CH₂ | ~40-50% |
| C···H / H···C | Phenyl ring, Acetyl group | ~10-20% |
Future Research Directions and Translational Perspectives for 2r 2 Acetamido 3 4 Hydroxyphenyl Propanamide
Rational Design of Novel Derivatives with Enhanced Specificity and Potency
The development of novel derivatives of (2R)-2-acetamido-3-(4-hydroxyphenyl)propanamide is a promising strategy to optimize its therapeutic potential. Through rational design, modifications to the parent molecule can be strategically implemented to enhance its specificity for biological targets and increase its potency.
A key approach in this endeavor is the application of structure-activity relationship (SAR) studies. By systematically altering different functional groups on the molecule and assessing the impact on biological activity, researchers can identify the key structural features essential for its desired effects. For instance, modifications to the phenolic hydroxyl group, the acetamido side chain, or the propanamide backbone could lead to derivatives with improved binding affinity to specific receptors or enzymes.
One notable example of this approach is the synthesis and evaluation of N-acetyl-L-tyrosine-based compounds as selective activators of Peroxisome Proliferator-Activated Receptor alpha (PPARα). cymitquimica.com In this study, a series of derivatives were synthesized and tested for their ability to transactivate PPARs. Molecular docking analysis was employed to understand the interactions between the designed compounds and the active site of PPARα, providing insights for further optimization. cymitquimica.com This research highlights how rational design can be used to target specific receptors implicated in metabolic diseases.
Future efforts in rational design could focus on developing derivatives with enhanced central nervous system (CNS) penetration to maximize its effects on neurotransmitter systems. As a precursor to catecholamines like dopamine (B1211576) and norepinephrine, derivatives with improved blood-brain barrier permeability could be more effective in addressing conditions associated with neurotransmitter depletion. patsnap.compatsnap.com
Integration of Advanced Computational and Experimental Approaches in Drug Discovery
The synergy between computational and experimental methods is revolutionizing drug discovery and development. For this compound, integrating these advanced approaches can accelerate the identification and validation of novel derivatives and therapeutic applications.
Computational Approaches:
Molecular Docking: This technique can predict the binding orientation of this compound and its derivatives to the active sites of target proteins. As demonstrated in the study of PPARα activators, docking can provide valuable insights into the molecular interactions driving biological activity. cymitquimica.com
Virtual Screening: Large libraries of virtual compounds can be screened against a specific biological target to identify potential hits for further investigation. This in silico approach can significantly reduce the time and cost associated with traditional high-throughput screening.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural properties of a series of compounds with their biological activities. These models can then be used to predict the activity of newly designed derivatives.
Experimental Validation:
The predictions generated from computational models must be validated through rigorous experimental testing. This iterative process of computational design followed by experimental validation is crucial for the successful development of new therapeutic agents. nih.gov Experimental approaches would include:
Synthesis and Characterization: The designed derivatives need to be synthesized and their chemical structures confirmed using techniques such as NMR and mass spectrometry.
In Vitro Assays: A variety of cell-based and biochemical assays are necessary to evaluate the biological activity, potency, and selectivity of the new compounds.
In Vivo Studies: Promising candidates identified from in vitro studies would then be tested in animal models to assess their efficacy and pharmacokinetic properties.
By combining the predictive power of computational tools with the empirical evidence from experimental studies, the drug discovery process for derivatives of this compound can be made more efficient and targeted.
Exploration of New Therapeutic Areas and Undiscovered Biological Targets
While the primary focus of research on this compound has been on its role as a neurotransmitter precursor for cognitive enhancement and stress mitigation, there is a growing body of evidence suggesting its potential in other therapeutic areas. nootropicsexpert.comnootropicsdepot.com
Neurodegenerative Diseases:
Given its role in dopamine synthesis, future research could explore the therapeutic potential of this compound and its derivatives in neurodegenerative conditions characterized by dopaminergic dysfunction, such as Parkinson's disease. nootropicsexpert.com Its potential antioxidant properties may also be relevant in mitigating the oxidative stress implicated in the pathology of these diseases. researchgate.net
Metabolic Disorders:
The identification of N-acetyl-L-tyrosine derivatives as PPARα activators opens up new possibilities for the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes. cymitquimica.com Further investigation into its effects on other metabolic pathways and receptors is warranted. The compound has also been associated with inborn metabolic disorders like tyrosinemia I, suggesting a role in amino acid metabolism that could be further explored. hmdb.ca
Cellular Stress and Aging:
Dermatology:
There is some indication that N-Acetyl-L-tyrosinamide may have applications in cosmetics for improving the appearance of aging skin and potentially protecting against DNA damage from oxidative insults. drugbank.combioaustralis.com
The exploration of these new therapeutic avenues will require a deeper understanding of the undiscovered biological targets and signaling pathways modulated by this compound. A systematic approach, combining target identification techniques with preclinical disease models, will be essential to unlock the full therapeutic potential of this versatile compound.
Q & A
Basic Research Questions
Q. How can (2R)-2-acetamido-3-(4-hydroxyphenyl)propanamide be synthesized with high stereochemical purity?
- Methodology : Start with (S)-ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate hydrate as a precursor. Use palladium-catalyzed coupling reactions under inert conditions to preserve stereochemistry. Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) to prevent side reactions. Final deprotection and purification via chiral HPLC or recrystallization ensure enantiomeric excess >98% .
Q. What are the key NMR spectral features for confirming the structure of this compound?
- Methodology :
- 1H NMR : Aromatic protons from the 4-hydroxyphenyl group appear as doublets at δ 6.8–7.2 ppm. The acetamido methyl group shows a singlet at δ 2.0–2.1 ppm. The α-proton adjacent to the acetamido group splits into a multiplet (δ 3.8–4.2 ppm) due to stereochemical coupling.
- 13C NMR : The carbonyl carbons (acetamido and propanamide) resonate at δ 170–175 ppm. The aromatic carbons of the hydroxyphenyl group appear at δ 115–160 ppm .
Q. How can mass spectrometry (MS) be used to validate the molecular weight and fragmentation pattern?
- Methodology : Employ high-resolution electrospray ionization time-of-flight (ESI-TOF) MS. The molecular ion peak [M+H]+ should match the theoretical mass (C11H14N2O3: 234.1004). Characteristic fragments include loss of the acetamido group (-59 Da) and cleavage of the hydroxyphenyl moiety (-121 Da). Compare with synthetic intermediates to confirm purity .
Q. What stability tests are recommended for long-term storage of this compound?
- Methodology : Conduct accelerated stability studies under varying conditions (pH, temperature, light). Lyophilized powder stored at -80°C under argon shows >95% purity after 6 months. For aqueous solutions, add 0.1% BHT (antioxidant) and store in amber vials at 4°C. Monitor degradation via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can experimental design mitigate non-specific binding in kinase inhibition assays?
- Methodology : Introduce steric hindrance by substituting the hydroxyphenyl group with electron-withdrawing groups (e.g., -CF3) to reduce hydrophobic interactions. Use surface plasmon resonance (SPR) to screen binding kinetics against a panel of kinases. Validate selectivity via competitive assays with ATP analogs .
Q. What strategies resolve contradictions in biological activity data across cell-based assays?
- Methodology :
- Cell Line Variability : Test activity in isogenic cell lines (e.g., HEK293 vs. HeLa) to identify genetic modifiers.
- Metabolic Stability : Use LC-MS to quantify intracellular compound levels. Adjust dosing regimens to account for efflux pumps (e.g., P-glycoprotein inhibitors).
- Off-Target Effects : Perform RNA-seq or proteomics to identify unintended pathways affected by the compound .
Q. How can molecular docking predict binding modes to GnRH receptors?
- Methodology :
- Receptor Preparation : Use X-ray structures of GnRH receptors (PDB: 4EJ4) for docking. Protonate residues at physiological pH using software like MOE.
- Docking Parameters : Apply induced-fit docking to accommodate conformational changes. Score binding poses with MM-GBSA to estimate ΔG. Validate predictions with alanine-scanning mutagenesis of receptor hot spots .
Q. What analytical techniques identify byproducts in large-scale synthesis?
- Methodology :
- LC-MS/MS : Detect trace impurities (<0.1%) using a C18 column and gradient elution. Compare fragmentation patterns with synthetic standards.
- NMR Relaxation Experiments : Use 13C spin-lattice relaxation (T1) to distinguish between diastereomers.
- X-ray Crystallography : Resolve ambiguous structures of crystalline byproducts .
Q. How does the compound interact with serum albumin, and what are the implications for pharmacokinetics?
- Methodology :
- Fluorescence Quenching : Titrate the compound into human serum albumin (HSA) and measure Trp-214 fluorescence quenching. Calculate binding constants (Ka) using the Stern-Volmer equation.
- Site-Specific Probes : Compete with warfarin (Site I) or ibuprofen (Site II) to identify binding pockets.
- Pharmacokinetic Modeling : Use the unbound fraction (fu) to predict tissue distribution and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
